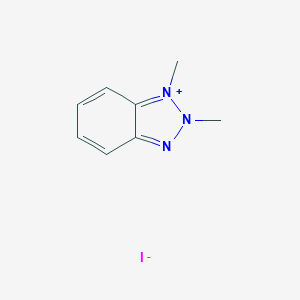

1,2-Dimethyl-1H-benzotriazolium iodide

Beschreibung

Eigenschaften

CAS-Nummer |

109439-90-9 |

|---|---|

Molekularformel |

C8H12IN3 |

Molekulargewicht |

275.09 g/mol |

IUPAC-Name |

1,2-dimethylbenzotriazol-1-ium;iodide |

InChI |

InChI=1S/C8H10N3.HI/c1-10-8-6-4-3-5-7(8)9-11(10)2;/h3-6H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BQCVAMGDUJVGIQ-UHFFFAOYSA-N |

SMILES |

CN1N=C2C=CC=CC2=[N+]1C.[I-] |

Kanonische SMILES |

CN1N=C2C=CC=CC2=[N+]1C.[I-] |

Synonyme |

1,2-Dimethyl-1H-benzotriazolium iodide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Lewis Acid Catalysis

1,2-Dimethyl-1H-benzotriazolium iodide has been identified as an effective Lewis acid catalyst in various organic reactions. Its stability and reactivity make it suitable for facilitating reactions such as:

- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.

- Grignard Reactions : Utilized in the synthesis of alcohols and other functional groups through the addition of Grignard reagents to carbonyl compounds.

- Acylation Reactions : It aids in the acylation of alcohols, enhancing the efficiency of forming esters.

Extractive Desulfurization

Recent studies have highlighted the use of benzotriazolium iodide ionic liquids, including this compound, for extractive desulfurization of model diesel oil. The ionic liquid facilitates the selective extraction of sulfur compounds from hydrocarbons, improving fuel quality and reducing environmental impact.

Case Study: Desulfurization Process

A study conducted by researchers involved preparing benzotriazolium iodide salts and utilizing them in a desulfurization process. The methodology included:

- Preparation of Ionic Liquid : Synthesized from benzotriazole and methyl iodide.

- Extraction Procedure :

- Model diesel oil was mixed with the ionic liquid.

- The mixture was stirred and allowed to settle.

- The ionic liquid phase containing sulfur compounds was separated.

The results indicated a significant reduction in sulfur content, showcasing the potential of this compound in environmental applications .

Comparative Data Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 1,2-dimethyl-1H-benzotriazolium iodide and analogous compounds:

Key Observations:

- Core Heterocycle : The benzotriazolium core (three nitrogens) differs from benzimidazole (two nitrogens) and benzothiazole (one nitrogen, one sulfur). This impacts aromaticity, reactivity, and electronic properties .

- Substituents : Methyl groups in the target compound contrast with bulkier phenyl () or ethyl groups (). Smaller substituents like methyl may enhance solubility compared to phenyl derivatives .

- Counterion : The iodide ion improves solubility in polar solvents, a feature shared with Dithiazanine iodide and other quaternary salts .

Physical and Chemical Properties

- Solubility : Methyl-substituted compounds (e.g., 1,2-dimethyl-1H-benzimidazole) generally exhibit better aqueous solubility than phenyl-substituted analogs () .

- Molecular Weight : The target compound (~274 g/mol) is lighter than Dithiazanine iodide (~537 g/mol), which has extended conjugated chains .

Research Findings and Trends

- Structure-Activity Relationships : Bulkier substituents (e.g., phenyl in ) often reduce solubility but may enhance binding affinity in biological systems .

- Synthetic Flexibility : Alkylation with methyl iodide () is a versatile method for quaternizing nitrogen-containing heterocycles, enabling tunable electronic properties .

Vorbereitungsmethoden

Two-Step Alkylation Using Methyl Iodide

A common approach involves sequential quaternization:

-

First Methylation : Benzotriazole reacts with methyl iodide in acetonitrile at 60–80°C for 24 hours, forming 1-methyl-1H-benzotriazole.

-

Second Methylation : The intermediate undergoes further alkylation with methyl iodide under reflux (80–100°C) in dichloromethane, yielding this compound.

Key Parameters :

Single-Step Methylation with Dimethyl Carbonate

An alternative method employs dimethyl carbonate (DMC) as a methylating agent, avoiding hazardous alkyl halides. In this approach:

-

Benzotriazole and DMC are heated to 140–160°C in glycol monoethyl ether for 10–15 hours.

-

The reaction achieves 85–90% yield, with DMC acting as both solvent and methyl source.

Advantages :

Solvent and Base Effects on Reaction Efficiency

Solvent Systems

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Source |

|---|---|---|---|---|

| Acetonitrile | 82 | 37.5 | 78 | |

| DMF | 153 | 36.7 | 82 | |

| Chlorobenzene | 131 | 5.6 | 65 |

Polar solvents like DMF improve ionic intermediate stability, enhancing yields. Non-polar solvents (e.g., chlorobenzene) are less effective due to poor solubilization of charged species.

Role of Bases

Bases such as potassium carbonate or silver p-toluenesulfonate facilitate counterion exchange:

-

Metathesis : this compound is often synthesized via halide exchange. For example, reacting 1,2-dimethyl-1H-benzotriazolium bromide with silver iodide in acetonitrile replaces Br⁻ with I⁻.

-

Purification : Bases like K₂CO₃ remove excess HI, preventing side reactions.

Purification and Characterization

Trituration and Recrystallization

Spectroscopic Validation

-

¹H NMR : Peaks at δ 4.62 ppm (N-CH₃) and δ 7.40–8.40 ppm (aromatic protons) confirm structure.

-

FTIR : Stretching vibrations at 2925 cm⁻¹ (C-H, methyl) and 1605 cm⁻¹ (C=N, triazole).

Yield Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.